molecular formula C26H24N2O5S B11392018 N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11392018
M. Wt: 476.5 g/mol
InChI Key: HUDIWFQBOCZPHF-UHFFFAOYSA-N
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Description

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-2-carboxamide derivative characterized by a sulfamoylphenyl moiety substituted with ethyl and phenyl groups.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H24N2O5S/c1-4-28(20-8-6-5-7-9-20)34(31,32)21-12-10-19(11-13-21)27-26(30)24-16-23(29)22-15-17(2)14-18(3)25(22)33-24/h5-16H,4H2,1-3H3,(H,27,30)

InChI Key

HUDIWFQBOCZPHF-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=O)C4=CC(=CC(=C4O3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to Compound X. One common approach involves the Suzuki–Miyaura coupling, a powerful carbon–carbon bond-forming reaction. In this process:

Industrial Production:: Industrial-scale production of Compound X typically involves efficient and green synthetic methods. For example, a straightforward and eco-friendly approach in ethanol at room temperature can yield up to 90% yield .

Chemical Reactions Analysis

Compound X participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of new functional groups.

    Reduction: Reduction processes may modify its structure.

    Substitution: Substituents on the phenyl rings can be replaced.

    Common Reagents: Boron-based reagents (e.g., boronic acids, boronate esters) play a crucial role in its transformations.

    Major Products: Depending on reaction conditions, Compound X can yield diverse products, including derivatives with altered substituents or functional groups.

Scientific Research Applications

Compound X finds applications across various fields:

    Medicine: It exhibits potential pharmacological activities, such as anti-inflammatory, antitumor, or antimicrobial effects.

    Chemistry: Researchers explore its reactivity in novel transformations and as a building block for other compounds.

    Biology: It may interact with specific biological targets, influencing cellular processes.

    Industry: Its unique properties make it valuable for material science, catalysis, or organic synthesis.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects depends on its specific interactions with molecular targets. Further studies are needed to elucidate these pathways fully.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural uniqueness lies in the ethyl(phenyl)sulfamoyl group attached to the chromene-2-carboxamide scaffold. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Phenyl Ring Chromene Substituents Melting Point (°C) Synthesis Yield Key References
N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide (Target) 4-[Ethyl(phenyl)sulfamoyl] 6,8-dimethyl Not reported Not reported
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12) 4-Sulfamoyl None >300 86% (Method B)
6,8-Dimethyl-4-oxo-N-[2-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 2-Trifluoromethyl 6,8-dimethyl Not reported Not reported
N-[4-(difluoromethoxy)phenyl]-6,8-dimethyl-4-oxochromene-2-carboxamide 4-Difluoromethoxy 6,8-dimethyl Not reported Not reported

Key Observations :

Sulfonamide vs. Non-Sulfonamide Derivatives: The target compound and Compound 12 both feature sulfonamide groups, which are critical for binding to enzymes like carbonic anhydrases.

Substituent Position and Electronic Effects : The trifluoromethyl and difluoromethoxy substituents in analogs () introduce electron-withdrawing effects, which may enhance metabolic stability compared to the target compound’s ethyl(phenyl)sulfamoyl group .

Chromene Core Modifications : All analogs share the 4-oxo-4H-chromene backbone, but the target compound and derivatives include 6,8-dimethyl groups, which could influence crystallinity and lipophilicity .

Physicochemical and Analytical Data Gaps

While melting points and spectral data (IR, NMR) are reported for Compound 12 , such data are absent for the target compound and its trifluoromethyl/difluoromethoxy analogs. This highlights a critical gap in comparative analysis, as these parameters are essential for assessing purity, stability, and formulation feasibility.

Biological Activity

N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure

The compound features a chromene backbone with a sulfamoyl group and ethyl and phenyl substituents. Its structure can be represented as follows:

\text{N 4 ethyl phenyl sulfamoyl phenyl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide}

1. Carbonic Anhydrase Inhibition

Recent studies have highlighted the inhibitory effects of chromene derivatives on carbonic anhydrases (CAs), particularly isoforms I and II. The compound demonstrated significant inhibition with Ki values in the nanomolar range, indicating strong potential as a therapeutic agent for conditions like glaucoma and edema.

CompoundKi (nM)Target CA Isoform
5f9.3hCA II
6f7.5hCA II
5a16.6hCA IX

The presence of methyl groups at positions 6 and 8 on the chromene moiety appears to enhance inhibitory activity against CA II, while substitutions can significantly alter potency against different isoforms .

2. Antimicrobial Activity

Chromene derivatives have been evaluated for their antimicrobial properties. The compound exhibited moderate activity against various bacterial strains, suggesting potential as an antimicrobial agent.

3. Anticancer Properties

Studies have indicated that chromene-based compounds may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the chromene structure can significantly impact biological activity:

  • Methyl Substituents : The addition of methyl groups at specific positions (e.g., 6 and 8) enhances CA inhibitory activity.
  • Sulfamoyl Group : The presence of the sulfamoyl group is crucial for maintaining activity against various targets.
  • Phenyl Substituents : Variations in the phenyl ring can alter lipophilicity and thus influence bioavailability and efficacy.

Case Study 1: Inhibition of hCA Isoforms

A study conducted on various chromene derivatives, including this compound, demonstrated that compounds with specific substitutions showed enhanced selectivity for hCA II over hCA I. This selectivity is critical for developing drugs with fewer side effects.

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound induced apoptosis in breast cancer cell lines through caspase activation pathways. The results suggest that this compound could be further explored as a candidate in cancer therapy.

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